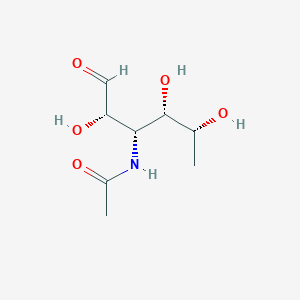
N-Acetylmycosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylmycosamine is a derivative of the amino sugar mycosamine. It is an important component in various biological systems and has significant applications in scientific research. This compound is known for its role in the structural integrity of certain biomolecules and its involvement in various biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetylmycosamine can be synthesized through several chemical routes. One common method involves the acetylation of mycosamine using acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods
In an industrial setting, this compound is often produced through enzymatic methods. Enzymes such as N-acetyltransferases are used to catalyze the acetylation of mycosamine. This method is preferred due to its high specificity and efficiency, resulting in a high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetylmycosamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups replacing the acetyl group.
Aplicaciones Científicas De Investigación
N-Acetylmycosamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Plays a role in the structural integrity of glycoproteins and glycolipids.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including autoimmune disorders.
Industry: Utilized in the production of biopolymers and as a precursor in the synthesis of other biologically active compounds.
Mecanismo De Acción
N-Acetylmycosamine exerts its effects through various biochemical pathways. It is involved in the modification of proteins and lipids, influencing their function and stability. The compound targets specific enzymes and receptors, modulating their activity and thereby affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetylglucosamine
- N-Acetylgalactosamine
- N-Acetylneuraminic acid
Uniqueness
N-Acetylmycosamine is unique due to its specific structural features and its role in certain biological systems. Unlike N-Acetylglucosamine and N-Acetylgalactosamine, which are more commonly found in glycoproteins and glycolipids, this compound has distinct applications in specialized biochemical pathways and therapeutic research.
Propiedades
Número CAS |
6118-36-1 |
|---|---|
Fórmula molecular |
C8H15NO5 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
N-[(2S,3S,4S,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-4(11)8(14)7(6(13)3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6-,7-,8-/m1/s1 |
Clave InChI |
NGULQTOJUIQGLA-XVFCMESISA-N |
SMILES isomérico |
C[C@H]([C@H]([C@@H]([C@@H](C=O)O)NC(=O)C)O)O |
SMILES canónico |
CC(C(C(C(C=O)O)NC(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


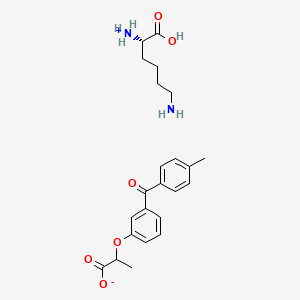
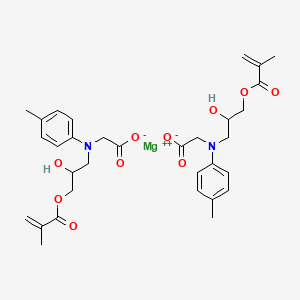
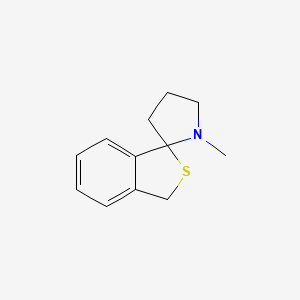
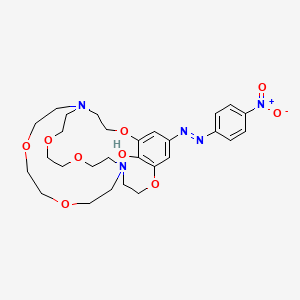

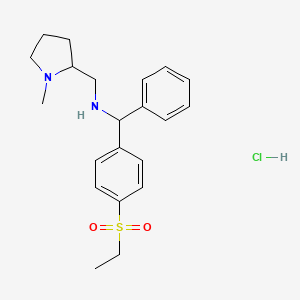
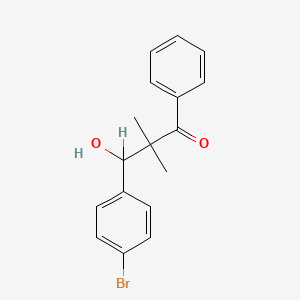
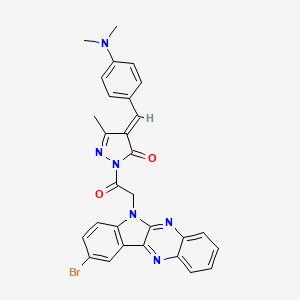
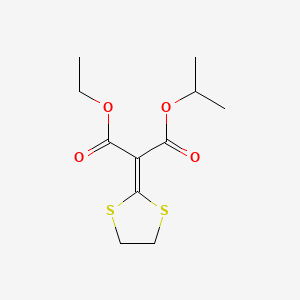
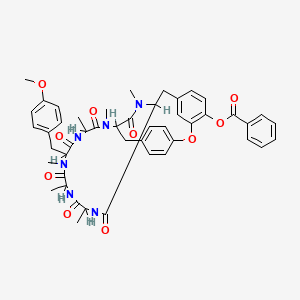
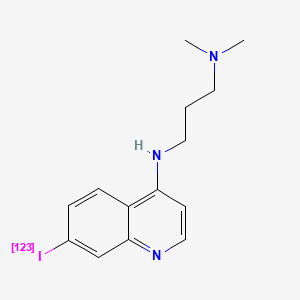
![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)

![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)
